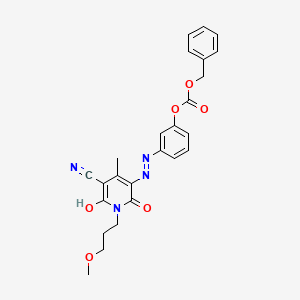

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate

Description

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate is a synthetic azo compound featuring a benzyl carbonate group linked to a substituted pyridyl moiety via an azo (-N=N-)-phenyl bridge. Its structure includes a 1,6-dihydro-6-oxopyridine core with multiple substituents: a 3-methoxypropyl group at position 1, hydroxy at position 2, methyl at position 4, and cyano at position 5. This compound’s complexity necessitates comparative analysis with structurally related derivatives to elucidate its unique properties.

Properties

CAS No. |

59572-08-6 |

|---|---|

Molecular Formula |

C25H24N4O6 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

benzyl [3-[[5-cyano-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]phenyl] carbonate |

InChI |

InChI=1S/C25H24N4O6/c1-17-21(15-26)23(30)29(12-7-13-33-2)24(31)22(17)28-27-19-10-6-11-20(14-19)35-25(32)34-16-18-8-4-3-5-9-18/h3-6,8-11,14,30H,7,12-13,16H2,1-2H3 |

InChI Key |

QNPOJNIPFCNZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC)N=NC2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate typically involves multiple steps. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano group and the azo linkage. The final step involves the formation of the carbonate ester. The reaction conditions often require the use of catalysts, specific temperatures, and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate is utilized as:

- A reagent in organic synthesis for creating more complex molecules.

- A precursor for various chemical transformations due to its functional groups.

Biology

In biological research, the compound has been investigated for:

- Biochemical probing : Understanding interactions with biological macromolecules.

- Mechanism studies : Exploring its binding affinity to enzymes and receptors.

Medicine

The compound shows potential therapeutic properties:

- Anti-inflammatory activities : Investigated for its ability to modulate inflammatory pathways.

- Anticancer properties : Explored in studies aimed at understanding its efficacy against various cancer cell lines.

Industry

In industrial applications, it serves as:

- A component in the development of advanced materials.

- An ingredient in specialty chemicals that require specific reactivity or stability.

Case Study 1: Biological Evaluation

A study published in Molecules evaluated the biological activity of related compounds featuring similar structures. The findings indicated that modifications in the functional groups significantly influenced their anticancer activities . This suggests that Benzyl 3-((5-cyano...) could be a candidate for further exploration in cancer therapeutics.

Case Study 2: Synthetic Applications

Research documented in Synthetic Communications highlighted the use of related azo compounds as intermediates in synthesizing pharmaceuticals. The study demonstrated high yields and purity when employing similar synthetic routes . This reinforces the potential utility of Benzyl 3-((5-cyano...) in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s molecular formula is estimated as C₂₅H₃₁N₄O₇ (molecular weight ~509.55 g/mol), derived from:

- Benzyl carbonate : C₇H₇-O-CO-O- (C₈H₇O₄).

- 3-Azo-substituted phenyl : C₆H₄N₂.

- Pyridyl core: C₅H₅N modified with substituents (3-methoxypropyl: C₄H₉O, cyano: CN, hydroxy: OH, methyl: CH₃, oxo: O).

Key functional groups:

- Azo group : Imparts chromophoric properties, common in dyes.

- Carbonate ester : Enhances hydrolytic instability compared to carbamates.

- Electron-withdrawing groups (CN, oxo) : Influence reactivity and spectroscopic profiles.

Comparative Analysis with Similar Compounds

Molecular and Physicochemical Properties

Key Observations :

Comparison :

- The target compound’s synthesis requires azo coupling, absent in carbamate derivatives like compound 4 .

- Both use Lewis acids (e.g., BF₃•OEt₂), but the target’s diazotization step introduces unique instability risks.

Stability and Reactivity

Key Findings :

- The target’s carbonate and azo groups make it less stable than carbamates or amines under standard laboratory conditions.

- Its pyridyl hydroxy and cyano groups may enhance hydrogen-bonding interactions compared to furyl or quinazolinyl analogs .

Biological Activity

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate is a complex azo compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, emphasizing its antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions, typically starting from pyridine derivatives and utilizing azo coupling reactions. The characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.

- Infrared Spectroscopy (IR) : Employed to identify functional groups present in the molecule.

- Ultraviolet-visible Spectroscopy (UV-vis) : Used to assess the electronic transitions within the compound.

Antimicrobial Activity

Recent studies have demonstrated that azo compounds exhibit significant antimicrobial properties. In vitro evaluations have shown that this compound displays activity against various pathogenic microorganisms, including:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Salmonella typhi | 20 |

| Pseudomonas aeruginosa | 17 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that it effectively scavenged free radicals in a concentration-dependent manner. The IC50 value was determined to be 50 µg/mL, demonstrating a potent antioxidant capacity comparable to ascorbic acid .

Anticancer Activity

In vitro studies on cancer cell lines have shown that the compound exhibits significant cytotoxic effects. The MTT assay revealed that it inhibits cell proliferation in ovarian cancer cells (SKOV-3) with an IC50 value of 100 µg/mL. Importantly, it displayed low toxicity towards normal human cell lines, indicating a favorable therapeutic index .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various azo compounds including Benzyl 3-((5-cyano...) against seven human pathogenic microorganisms. The results indicated broad-spectrum activity, suggesting potential applications in treating infections caused by resistant strains .

- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of this compound compared to traditional antioxidants. The findings highlighted its ability to protect cellular components from oxidative damage, supporting its use in formulations aimed at preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.